molecular formula C21H21N3O4S B2385451 methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 941927-52-2

methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No. B2385451
M. Wt: 411.48
InChI Key: ZEYBOACOUMTMMY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the imidazole group might participate in acid-base reactions, while the thioacetamido group could be involved in nucleophilic reactions .

Scientific Research Applications

Antibacterial Activity and Enzyme Inhibition

  • Imidazole derivatives, similar in structure to the compound , have been designed and synthesized to target the dihydropteroate synthase enzyme. These compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as ESBL, VRE, and MRSA. Their synthesis and evaluation highlight their potential as therapeutic agents in combating bacterial infections (Daraji et al., 2021).

Photophysical Properties

  • Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives exhibit unique luminescence properties that vary depending on the substituent groups, showing potential for applications in materials science, especially in the development of organic luminescent materials (Kim et al., 2021).

Organic Synthesis and Material Science

  • The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, demonstrates the compound's relevance in organic synthesis and the development of materials with biological activities. The optimization of reaction conditions for its synthesis underscores its importance in the chemical synthesis of complex natural products (Hong-xiang, 2012).

Antioxidant and Antimicrobial Agents

  • A study on benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties revealed their potent antimicrobial and antioxidant activities. These compounds, related in functional group arrangement to the query compound, highlight the potential of such derivatives in pharmaceutical applications, especially as antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).

Corrosion Inhibition

  • Imidazole derivatives are also researched for their corrosion inhibition properties. For instance, benzimidazole derivatives have been evaluated for their effectiveness in protecting mild steel in acidic solutions, demonstrating the compound's potential application in material science, particularly in corrosion protection (Prashanth et al., 2021).

properties

IUPAC Name

methyl 4-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-24-18(14-6-10-17(27-2)11-7-14)12-22-21(24)29-13-19(25)23-16-8-4-15(5-9-16)20(26)28-3/h4-12H,13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYBOACOUMTMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate

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